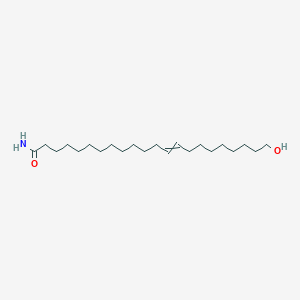
2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features an imidazole ring with an amino group and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-allyl-2-aminobenzimidazole with alkyl bromoacetates can yield the desired imidazole derivative . The reaction typically proceeds at room temperature in acetone, but more challenging conditions may be required for different substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and prop-2-en-1-yl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the amino or prop-2-en-1-yl groups.
Scientific Research Applications
2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-2-aminobenzimidazole: Shares a similar imidazole structure but with different substituents.
2-Amino-3-(2-butoxy-2-oxoethyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-3-ylium chloride: Another derivative with a different functional group arrangement.
Uniqueness
2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of amino and prop-2-en-1-yl groups on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
194487-53-1 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-amino-1-prop-2-enyl-4H-imidazol-5-one |
InChI |
InChI=1S/C6H9N3O/c1-2-3-9-5(10)4-8-6(9)7/h2H,1,3-4H2,(H2,7,8) |
InChI Key |
ZJDZCJHYIDCALJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)CN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
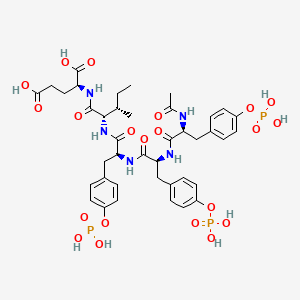
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
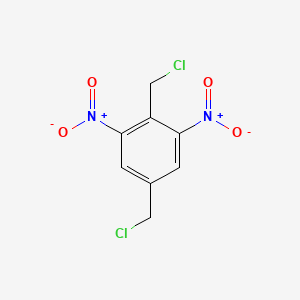
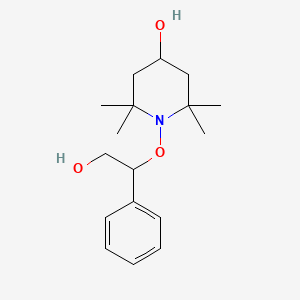

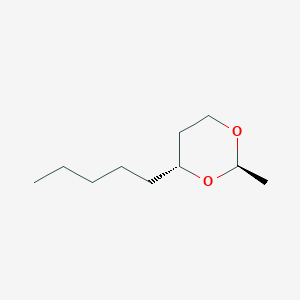
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
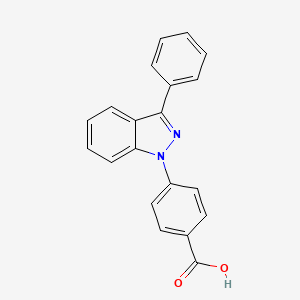
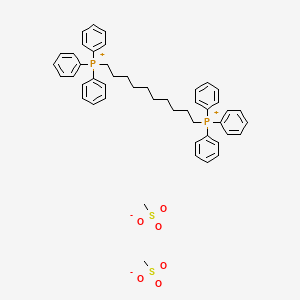
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)

![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)
